molecular formula C20H21N5O4S B2448939 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886915-74-8

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2448939
CAS RN: 886915-74-8
M. Wt: 427.48
InChI Key: VPSVVTYOTIDBHW-UHFFFAOYSA-N
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Description

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antagonist Activity

Compounds structurally related to (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone have been studied for their 5-HT2 antagonist activity. In particular, synthesis of various derivatives such as benzo[b]furan and benzo[b]thiophene piperidines has shown potent in vitro 5-HT2 antagonist activity, offering potential applications in neuropsychiatric disorders (Watanabe, Yoshiwara, & Kanao, 1993).

2. Antidepressant and Antianxiety Activity

Another study focused on the synthesis of furan-2-yl methyl piperazine derivatives, exploring their antidepressant and antianxiety activities. The synthesized compounds were found to significantly reduce immobility times in behavioral tests, indicating potential as antidepressant and antianxiety agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

3. Antimicrobial Activity

Compounds incorporating the thiazolo[3,2-b]triazine structure have demonstrated promising antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020).

4. Corrosion Inhibition

A specific derivative, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has been used as an inhibitor in the prevention of mild steel corrosion in acidic media. This suggests potential applications in industrial corrosion prevention (Singaravelu & Bhadusha, 2022).

5. Synthesis and Pharmaceutical Evaluation

Further research has involved the synthesis and evaluation of various furan-2-yl and piperazine derivatives for pharmaceutical applications. These studies encompass a broad range of potential therapeutic uses, including anticancer, antibacterial, antifungal, and cardiovascular applications (Various Authors, 1992-2022).

properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-2-15-21-20-25(22-15)19(27)17(30-20)16(13-5-3-11-28-13)23-7-9-24(10-8-23)18(26)14-6-4-12-29-14/h3-6,11-12,16,27H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSVVTYOTIDBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.